2-Azido-3-bromopyridine is an organic molecule containing a pyridine ring with a bromine atom at the 3rd position and an azide group at the 2nd position. While its natural occurrence is unknown, it can be synthesized in a laboratory setting through various methods, often involving the bromination of 2-aminopyridine followed by the introduction of the azide group [].
This molecule finds applications in various scientific research fields due to its unique properties, including its reactivity and the presence of the functional groups. Here are some specific examples:
The azide group in 2-azido-3-bromopyridine can participate in click chemistry reactions, a powerful tool for bioconjugation. This allows researchers to attach the molecule to various biomolecules, such as proteins, peptides, and DNA, for further studies [, ].
The presence of both the bromine and azide groups makes 2-azido-3-bromopyridine a versatile building block for organic synthesis. Researchers can utilize these functionalities to introduce various substituents and create more complex molecules with desired properties [].
The molecule's reactivity and potential for further modifications have led to its exploration in medicinal chemistry. Studies have investigated its potential as a precursor for the development of new drugs, although further research is needed to determine its efficacy and safety [].
2-Azido-3-bromopyridine is an organic compound with the molecular formula C5H4BrN5. It is classified as a pyridine derivative, characterized by the presence of both an azide group (-N3) and a bromine atom attached to the pyridine ring. The compound's structure can be represented as follows:
textN3 | C / \ Br C \ / C | N
This compound is notable for its potential applications in medicinal chemistry, materials science, and as a precursor in various organic reactions.
These reactions make 2-azido-3-bromopyridine versatile in synthetic organic chemistry.
The synthesis of 2-azido-3-bromopyridine typically involves the following methods:
text3-Bromopyridine + Sodium Azide → 2-Azido-3-bromopyridine + Sodium Bromide
2-Azido-3-bromopyridine has several applications:
Several compounds share structural similarities with 2-azido-3-bromopyridine. Here are some notable examples:
| Compound | Structure | Unique Features |
|---|---|---|
| 2-Azidopyridine | structure | Lacks bromine; used primarily in click chemistry. |
| 3-Bromo-2-pyridone | structure | Contains a carbonyl group; different reactivity. |
| 4-Azido-3-bromobenzene | structure | Aromatic compound; used in dye synthesis. |
The uniqueness of 2-azido-3-bromopyridine lies in its combination of both an azide and a bromine atom on the pyridine ring, which allows for diverse synthetic applications that leverage both functionalities. Its potential for further derivatization makes it a valuable intermediate in organic synthesis and medicinal chemistry.
2-Azido-3-bromopyridine is named according to IUPAC guidelines for heterocyclic compounds. The parent structure is pyridine (C₅H₅N), a six-membered aromatic ring with one nitrogen atom. Substituents are numbered sequentially to achieve the lowest possible locants.
The numbering follows the rule of priority of functional groups, where the azido group (higher priority than bromine) dictates the numbering sequence.
| Property | Value |
|---|---|
| CAS Registry Number | 1536547-72-4 |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
This molecular formula corresponds to five carbon atoms, three hydrogen atoms, one bromine atom, and four nitrogen atoms. The structure is fully saturated, with no double bonds beyond the aromatic pyridine ring.
The elemental composition is calculated as follows:
| Element | Atomic Mass (g/mol) | Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| C | 12.011 | 5 | 60.055 | 30.16 |
| H | 1.008 | 3 | 3.024 | 1.52 |
| Br | 79.904 | 1 | 79.904 | 40.12 |
| N | 14.007 | 4 | 56.028 | 28.14 |
Total: 60.055 + 3.024 + 79.904 + 56.028 = 199.011 g/mol
The bromine atom accounts for the largest mass percentage (40.12%), followed by nitrogen (28.14%) and carbon (30.16%). Hydrogen contributes minimally (1.52%) due to its low atomic mass.
2-Azido-3-bromopyridine is synthesized through stepwise functionalization of pyridine derivatives. A common method involves:
Alternative methods may utilize direct azidation of brominated pyridine intermediates, leveraging the reactivity of bromine in substitution reactions.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic Bromination | Br₂, FeBr₃, Acetic Acid | 3-bromopyridine derivative |
| 2 | Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt formation |
| 3 | Azide Introduction | NaN₃, 0–5°C | 2-azido-3-bromopyridine |
This sequence ensures regioselective bromination and azidation, critical for maintaining the desired substitution pattern.
The compound’s reactivity is governed by its azide and bromine substituents:
2-Azido-3-bromopyridine serves as a modular scaffold in drug discovery:
| Application | Mechanism | Example Use Case |
|---|---|---|
| Fluorescent Labeling | Cu(I)-catalyzed azide-alkyne cycloaddition | Tracking protein localization in cells |
| Anticancer Agents | Bromine-mediated DNA intercalation | Inhibiting topoisomerase activity |
The compound’s heteroaromatic structure makes it valuable in materials chemistry:
The pyridine ring in 2-azido-3-bromopyridine undergoes substitution at the 2- and 3-positions, creating a dissymmetric electronic environment. The bromine atom at position 3 introduces electron-withdrawing effects through inductive withdrawal, while the azide group at position 2 contributes resonance and steric effects. This combination alters the ring’s aromaticity and reactivity compared to unsubstituted pyridine or mono-substituted derivatives.
Substitution patterns in pyridine derivatives are critical for modulating reactivity. In 2-azido-3-bromopyridine, the bromine atom’s electronegativity polarizes the ring, increasing the susceptibility of the adjacent carbon atoms to nucleophilic or electrophilic attacks. The azide group, a strong electron-withdrawing substituent, further stabilizes negative charges through resonance, creating a unique electronic landscape. Comparative studies with analogous compounds, such as 2-azidopyridine and 3-bromo-2-pyridone, highlight the distinct behavior of 2-azido-3-bromopyridine. For instance, the absence of a carbonyl group in 2-azido-3-bromopyridine eliminates hydrogen-bonding interactions observed in 3-bromo-2-pyridone, simplifying its reactivity profile [2].
The spatial arrangement of the bromine and azide substituents in 2-azido-3-bromopyridine has been investigated using computational methods. Density functional theory (DFT) studies reveal that the azide group adopts a cis configuration relative to the pyridine nitrogen in the ground state (S₀), minimizing steric hindrance and maximizing resonance stabilization. This configuration contrasts with the trans isomer, which is less stable due to unfavorable orbital overlap and increased torsional strain [2].
The bromine atom’s position at the 3rd carbon further influences the molecule’s geometry. The C–Br bond length in 2-azido-3-bromopyridine is approximately 1.89 Å, consistent with typical carbon-halogen bonds in aromatic systems. The azide group’s N–N bond lengths exhibit asymmetry, with the terminal N–N bond (N²–N³) measuring 1.13 Å and the proximal bond (N¹–N²) extending to 1.23 Å. This asymmetry arises from resonance delocalization and partial double-bond character in the proximal bond [4].
Computational modeling using the B3LYP/6-31G(d,p) level of theory provides detailed insights into the bond parameters of 2-azido-3-bromopyridine. Key findings include:
Bond Lengths:
Bond Angles:
Comparative Analysis:
These computational results are consistent with experimental data, confirming the reliability of DFT methods for predicting molecular geometries in azide-containing compounds [2] [4].
Nuclear magnetic resonance spectroscopy provides insights into the electronic environments within 2-Azido-3-bromopyridine. Due to the pyridine ring’s asymmetry caused by the azido and bromine substituents, this compound displays characteristic shifts informative for structure elucidation.
The table below summarizes the expected proton nuclear magnetic resonance chemical shifts for the aromatic hydrogens of 2-Azido-3-bromopyridine, extrapolated from comparable substituted pyridine derivatives. The presence of electron-withdrawing azido and bromine groups noticeably deshields nearby protons, resulting in downfield signals:
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Basis |
|---|---|---|---|
| Pyridine H-4 | 8.2–8.7 | Doublet | Ortho to both Br and N₃ |
| Pyridine H-5 | 7.7–8.2 | Doublet | Para to Br, meta to N₃ |
| Pyridine H-6 | 8.0–8.5 | Doublet | Ortho to N₃, meta to Br |
These values are supported by similar substituted pyridines bearing strong electron-withdrawing substituents [1] [2] [3].
Carbon nuclear magnetic resonance spectra for 2-Azido-3-bromopyridine reflect the electronic influence of the azido and bromine groups on the aromatic carbons:
| Carbon Position | Chemical Shift Range (δ, ppm) | Assignment Basis |
|---|---|---|
| C-2 (attached to Azido) | 150–160 | Strong deshielding by azido |
| C-3 (attached to Bromine) | 135–140 | Deshielding by bromine |
| C-4 | 126–131 | Adjacent to substituents |
| C-5 | 122–127 | Further from substituents |
| C-6 | 120–125 | In between azido and bromine effects |
Assignments were guided by chemical shift data from monosubstituted and disubstituted pyridines, with recognized deshielding trends for carbons adjacent to azido and bromine functionalities [3] [1] [4].
The azide functional group displays strong, diagnostic absorption in the infrared spectrum due to its asymmetric stretching vibration. For 2-Azido-3-bromopyridine, the azido stretch manifests as a sharp peak within the specified range:
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Azide (N₃) Asymmetric Stretch | 2110–2140 | Isolated aromatic azide |
Empirical studies of structurally similar aromatic azides indicate azide frequencies near 2120 cm⁻¹, with values modulated slightly by ring substitution patterns [5] [6]. The azido stretch in pyridine-based systems is characteristically strong and sharp, providing a distinctive marker for group presence [5] [6] [7].
2-Azido-3-bromopyridine exhibits pronounced electronic absorption in the ultraviolet region, dominated by π→π* and n→π* transitions associated with both the aromatic ring and azido group:
| Transition | Expected λ_max (nm) | Molar Absorptivity | Comment |
|---|---|---|---|
| π→π* (Pyridine) | 240–265 | High | Ring-centered transition |
| n→π* (Azido) | 295–305 | Moderate | Azide-centered, bathochromic shift compared to parent pyridine |
| Charge Transfer | 320–340 | Variable | Enhanced by electron-withdrawing effects of bromine/azide |
Substitution of bromine and azido groups results in a bathochromic shift when compared with unsubstituted pyridine, pushing key absorptions toward longer wavelengths. Experimental UV–visible spectra of related azidopyridine derivatives demonstrate strong absorptions within these ranges, validating this assignment [8] [9] [10].
| Technique | Peak Assignments | Characteristic Value | Notes |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | H-4, H-5, H-6 | 7.7–8.7 ppm | Aromatic protons adjacent to Br, N₃ |
| ¹³C Nuclear Magnetic Resonance | C-2, C-3, C-4, C-5, C-6 | 120–160 ppm | Deshielding by azido/bromine |
| Infrared Spectroscopy | Azide stretch | 2110–2140 cm⁻¹ | Strong, sharp band |
| Ultraviolet–Visible Spectroscopy | π→π, n→π | 240–340 nm (λ_max) | Aromatic and azide-centered transitions |